2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4
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Overview
Description
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is a deuterated form of haloperidol, a well-known antipsychotic medication. This compound is used primarily in scientific research as an internal standard for the quantification of haloperidol in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 involves the incorporation of deuterium atoms into the haloperidol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-(4-chlorophenyl)-4-hydroxypiperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of reactions involving deuterated reagents.
Final Assembly: The final step involves the coupling of the deuterated intermediate with 1-(4-fluorophenyl)butan-1-one to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Deuteration: Utilizing deuterated solvents and reagents to achieve efficient deuterium incorporation.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is widely used in scientific research for various applications:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of haloperidol.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of haloperidol in biological systems.
Drug Development: Utilized in the development of new antipsychotic drugs by serving as a reference compound.
Biological Research: Used in studies investigating the effects of haloperidol on neurotransmitter systems and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is similar to that of haloperidol. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors in the brain. This antagonism leads to a reduction in dopamine activity, which is associated with the therapeutic effects in treating psychotic disorders. The compound also interacts with other neurotransmitter receptors, including serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The non-deuterated form of the compound, widely used as an antipsychotic medication.
Haloperidol-d4: Another deuterated form used as an internal standard in analytical methods.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A precursor in the synthesis of haloperidol and its derivatives.
Uniqueness
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it an invaluable tool in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C31H32ClF2NO3 |
---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
2-[2-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]ethyl]-1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C31H32ClF2NO3/c32-26-10-8-25(9-11-26)31(38)17-20-35(21-18-31)19-16-23(30(37)24-6-14-28(34)15-7-24)2-1-3-29(36)22-4-12-27(33)13-5-22/h4-15,23,38H,1-3,16-21H2/i8D,9D,10D,11D |
InChI Key |
XMHHCEIDXVFVEU-OCFVFILASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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